(Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-Isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a substituted benzylidene moiety at the C2 position of the benzofuran core. The compound features a Z-configuration at the exocyclic double bond, a 2-ethoxybenzylidene substituent, and an isopropyl ester group linked via an acetoxy bridge at the C6 position of the benzofuran ring. The compound’s molecular formula is C₂₃H₂₄O₆ (calculated molecular weight: ~420.4 g/mol), and its synthesis likely involves condensation reactions typical of benzofuran derivatives .
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-4-25-18-8-6-5-7-15(18)11-20-22(24)17-10-9-16(12-19(17)28-20)26-13-21(23)27-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPIHSRBFDFTC-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by data tables and relevant research findings.
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 382.4 g/mol. Its structure includes:
- Benzofuran moiety : A fused benzene and furan ring that is often associated with various biological activities.
- Methoxy groups : Contributing to its reactivity.
- Isopropyl group : Enhancing its lipophilicity.
These features suggest potential interactions with biological targets, making it a candidate for pharmacological applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzofuran core : Utilizing cyclization reactions.
- Introduction of the ethoxybenzylidene moiety : Through condensation reactions.
- Esterification : To form the final acetate product.
These synthetic routes allow for modifications that can enhance biological activity.
Biological Activity
Research indicates that compounds related to this compound exhibit significant biological activities:
Antimicrobial Properties
Studies have shown that derivatives of benzofuran compounds possess antibacterial and antifungal properties. For instance, similar compounds have been evaluated for their inhibitory effects on various microbial strains, indicating potential applications in treating infections.
Anti-inflammatory Effects
Research suggests that related compounds may act as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This inhibition could lead to reduced inflammation and oxidative stress in diabetic tissues.
Enzyme Interaction Studies
The compound's interaction with specific enzymes has been a focus of research. For example:
| Enzyme | Mechanism of Action | Reference |
|---|---|---|
| Aldose Reductase | Inhibition leading to reduced diabetic complications | |
| Tyrosinase | Inhibition of melanin production |
These interactions highlight the potential therapeutic applications in diabetes management and skin whitening treatments.
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of similar benzofuran derivatives against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL. -
Anti-inflammatory Research :
In vivo studies demonstrated that related compounds reduced inflammation markers in diabetic rat models, suggesting potential for developing anti-inflammatory drugs targeting diabetes-related complications.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups often correlates with enhanced radical scavenging activity, which can protect cells from oxidative stress.
Antimicrobial Activity
Studies have shown that benzofuran derivatives can exhibit antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Benzofuran derivatives are known to inhibit lipoxygenase (LOX) enzymes, which play a crucial role in inflammatory processes. In vitro assays have shown that certain derivatives can significantly reduce the production of pro-inflammatory mediators.
Synthesis and Derivatives
The synthesis of (Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several steps:
- Formation of the benzofuran core.
- Introduction of the ethoxybenzylidene group.
- Esterification to form the final compound.
Derivatives of this compound have been synthesized for biological evaluation, showcasing their potential as anti-inflammatory and antimicrobial agents.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with methoxy substitutions exhibited higher antibacterial activity compared to their unsubstituted counterparts, suggesting that this compound could be similarly effective.
Anti-inflammatory Mechanism
In a controlled experiment, a series of benzofuran derivatives were tested for their ability to inhibit LOX activity. The most potent inhibitors showed IC50 values in the low micromolar range. This suggests that this compound may also act through similar mechanisms, providing a basis for further investigation into its anti-inflammatory potential.
Data Tables
| Step | Description |
|---|---|
| Step 1 | Formation of the benzofuran core |
| Step 2 | Introduction of the ethoxybenzylidene group |
| Step 3 | Esterification to yield the final compound |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations:
Substituent Diversity: The 2-ethoxybenzylidene group in the target compound introduces moderate steric bulk and electron-donating effects due to the ethoxy substituent. In contrast, Compound A replaces the benzylidene with a chromene ring, enhancing π-conjugation but reducing flexibility . Compound B incorporates a conjugated 3-phenylpropenylidene group, which may improve UV absorption properties and alter binding interactions in biological systems . Compound C’s 4-tert-butylphenyl substituent significantly increases hydrophobicity (XLogP3 = 5.2 vs.
Ester Group Modifications :
- The isopropyl ester in the target compound and Compound A provides greater steric shielding compared to the methyl ester in Compound C or the ethyl ester in Compound D . This may influence metabolic stability and enzymatic hydrolysis rates .
Physicochemical Properties
Table 2: Property Comparison
| Compound | Molecular Weight (g/mol) | XLogP3* | Polar Surface Area (Ų) | Rotatable Bonds |
|---|---|---|---|---|
| Target | ~420.4 | ~3.5† | ~61.8 | 7 |
| Compound C | 366.4 | 5.2 | 61.8 | 6 |
| Compound D | 368.4 | ~3.0 | ~61.8 | 7 |
*XLogP3 values are estimated for compounds lacking direct data.
†Estimated using fragment-based methods.
Key Insights:
- Hydrophobicity : The tert-butyl group in Compound C elevates XLogP3 (5.2), suggesting lower aqueous solubility compared to the target compound and Compound D .
- Polar Surface Area : All compounds share similar polar surface areas (~61.8 Ų), indicating comparable permeability profiles .
- Rotatable Bonds : The target compound and Compound D have higher flexibility (7 rotatable bonds), which may impact conformational stability in solution .
Q & A
(Basic) What are the common synthetic strategies for synthesizing (Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
The synthesis typically involves multi-step protocols:
- Benzofuran Core Formation : Cyclization of phenolic precursors with aldehydes (e.g., 2-ethoxybenzaldehyde) under acidic or basic conditions to yield the 3-oxo-benzofuran scaffold .
- Coupling Reactions : Introduction of the isopropyl acetate group via nucleophilic substitution or esterification. For example, reacting 6-hydroxybenzofuran intermediates with chloroacetic acid derivatives in the presence of K₂CO₃ in DMF .
- Stereochemical Control : Z-configuration is achieved using selective crystallization or chiral catalysts (e.g., palladium complexes) during the benzylidene formation step .
(Basic) Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzylidene proton at δ 7.8–8.2 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 424.15) .
- X-ray Crystallography : Resolves Z-configuration via single-crystal analysis (SHELX refinement preferred) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and ether linkages (C-O at 1250 cm⁻¹) .
(Advanced) What are the key challenges in isolating the Z-isomer during synthesis, and how can they be addressed?
- Isomer Separation : The Z/E mixture often forms due to keto-enol tautomerism. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) for resolution .
- Stereochemical Confirmation : NOESY NMR detects spatial proximity between benzylidene protons and the benzofuran oxygen .
- Kinetic Control : Low-temperature reactions (<0°C) favor Z-isomer formation by slowing E-isomer interconversion .
(Advanced) How should researchers interpret conflicting bioactivity data across different assays?
- Orthogonal Validation : Cross-validate cytotoxicity (e.g., MTT assay) with apoptosis markers (caspase-3 activation) to confirm mechanisms .
- Dose-Response Analysis : Ensure IC₅₀ values are derived from sigmoidal curves (Hill slopes >1.5) to exclude nonspecific effects .
- Solvent Controls : DMSO concentrations >0.1% can artifactually suppress activity; use vehicle-matched controls .
(Basic) What are the optimal storage conditions for maintaining the compound’s stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Dissolve in anhydrous DMSO (hygroscopic) for long-term storage; avoid aqueous buffers with pH >8 to limit ester hydrolysis .
(Advanced) How can crystallographic data discrepancies (e.g., twinning) be resolved during structural analysis?
- SHELXL Refinement : Use the TWIN command to model twinned domains and improve R-factor convergence .
- Data Collection : Optimize crystal mounting (e.g., loop vs. capillary) to minimize mechanical stress-induced twinning .
- Validation Tools : Check for pseudosymmetry using PLATON’s ADDSYM algorithm .
(Advanced) How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent Variation : Systematically modify the ethoxybenzylidene group (e.g., halogenation at C-4) and ester chain length .
- Computational Docking : Use AutoDock Vina to predict binding to targets like cyclooxygenase-2 (COX-2) based on benzofuran scaffold interactions .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., benzofuran carbonyl) using Schrödinger’s Phase .
(Advanced) How to assess the compound’s stability under physiological conditions for in vitro studies?
- Simulated Fluids : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via LC-MS .
- Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k) based on peak area reduction in HPLC chromatograms .
(Basic) What methods validate synthetic purity before biological testing?
- HPLC : Use a C18 column (ACN:H₂O gradient) with UV detection at 254 nm; target purity >95% .
- TLC : Spot development in ethyl acetate/hexane (3:7) with vanillin staining for functional group confirmation .
(Advanced) What computational approaches model the compound’s interaction with biological targets?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces for reactive sites .
- Molecular Dynamics (MD) : Simulate binding to COX-2 in GROMACS (20 ns trajectories) to assess stability of ligand-receptor complexes .
- ADMET Prediction : Use SwissADME to estimate logP (≈3.2) and BBB permeability for CNS-targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
